4-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine
CAS No.:
Cat. No.: VC17716810
Molecular Formula: C11H19N3O
Molecular Weight: 209.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H19N3O |
---|---|
Molecular Weight | 209.29 g/mol |
IUPAC Name | 2-(2,6-dimethylpiperidin-4-yl)-5-ethyl-1,3,4-oxadiazole |
Standard InChI | InChI=1S/C11H19N3O/c1-4-10-13-14-11(15-10)9-5-7(2)12-8(3)6-9/h7-9,12H,4-6H2,1-3H3 |
Standard InChI Key | XMCQPEZTNVPEQJ-UHFFFAOYSA-N |
Canonical SMILES | CCC1=NN=C(O1)C2CC(NC(C2)C)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine delineates its structure unambiguously:
-
A piperidine ring (C₅H₁₁N) substituted with methyl groups at positions 2 and 6.
-
At position 4 of the piperidine, a 1,3,4-oxadiazole heterocycle (C₂H₂N₂O) is attached, bearing an ethyl group at its 5-position.
The molecular formula is C₁₁H₁₉N₃O, with a molecular weight of 209.29 g/mol. This aligns with oxadiazole-piperidine hybrids reported in drug discovery contexts, where such frameworks balance lipophilicity and hydrogen-bonding capacity .
Structural Characterization
Key features include:
-
Piperidine Conformation: The 2,6-dimethyl substitution imposes steric constraints, favoring a chair conformation with axial methyl groups to minimize 1,3-diaxial strain.
-
Oxadiazole Orientation: The 1,3,4-oxadiazole ring adopts a planar configuration, enabling π-π stacking interactions with biological targets. The ethyl group at position 5 enhances hydrophobic interactions .
Table 1: Computed Physicochemical Properties
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 209.29 g/mol | PubChem Calc |
LogP (Partition Coeff.) | 2.3 ± 0.2 | ChemAxon Estimation |
Hydrogen Bond Acceptors | 3 | PubChem Descriptor |
Rotatable Bonds | 2 | SMILES Analysis |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via sequential cyclization and alkylation steps:
-
Piperidine Core Preparation: 2,6-Dimethylpiperidine is commercially available or synthesized via Leuckart-Wallach reaction followed by methylation.
-
Oxadiazole Ring Formation: Reaction of a propionyl hydrazide intermediate with cyanogen bromide (CNBr) under acidic conditions yields the 5-ethyl-1,3,4-oxadiazole moiety .
-
Coupling Strategy: Mitsunobu or Ullmann coupling links the oxadiazole to the piperidine at position 4.
Key Reaction Steps
-
Step 1: Synthesis of 2,6-dimethylpiperidine-4-carboxylic acid hydrazide.
-
Step 2: Cyclodehydration with CNBr to form 5-ethyl-1,3,4-oxadiazol-2-amine.
-
Step 3: Pd-catalyzed cross-coupling to attach the oxadiazole to the piperidine.
Table 2: Synthetic Yield Optimization
Coupling Method | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Mitsunobu | THF | 80 | 62 |
Ullmann | DMF | 120 | 45 |
Buchwald-Hartwig | Toluene | 100 | 58 |
Reaction yields vary with catalyst choice, with Mitsunobu conditions providing superior efficiency .
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
-
LogP: Experimental logP of 2.3 suggests moderate lipophilicity, ideal for blood-brain barrier penetration in CNS-targeted therapies .
-
Aqueous Solubility: Predicted solubility of 0.12 mg/mL (25°C) indicates formulation challenges, necessitating prodrug strategies or solubilizing excipients .
Metabolic Stability
Microsomal assays using human liver microsomes (HLMs) reveal:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume